2,4-Difluoro-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3F2NO4S It is a derivative of benzene, featuring two fluorine atoms, a nitro group, and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-5-nitrobenzene-1-sulfonamide typically involves the sulfonation of 2,4-difluoronitrobenzene. The process begins with the nitration of 2,4-difluorobenzene to form 2,4-difluoronitrobenzene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2,4-difluoro-5-nitrobenzene-1-sulfonic acid. Finally, the sulfonic acid is converted to the sulfonamide by reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of 2,4-difluoro-5-nitrobenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as simulated moving bed chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Sulfonamide Formation: The sulfonic acid group can react with amines to form sulfonamides
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder in hydrochloric acid, are commonly used reducing agents.
Sulfonamide Formation: Ammonia or primary amines are used, often in the presence of a dehydrating agent like phosphorus pentachloride
Major Products
Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: 2,4-Difluoro-5-aminobenzene-1-sulfonamide.
Sulfonamide Formation: Various sulfonamide derivatives depending on the amine used
Scientific Research Applications
2,4-Difluoro-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-nitrobenzene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Lacks the sulfonamide group, making it less effective in medicinal applications.
2,5-Difluoronitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,4-Difluoro-1-nitrobenzene: Another isomer with different properties and uses
Uniqueness
2,4-Difluoro-5-nitrobenzene-1-sulfonamide is unique due to the presence of both fluorine atoms and a sulfonamide group, which confer specific chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C6H4F2N2O4S |
---|---|
Molecular Weight |
238.17 g/mol |
IUPAC Name |
2,4-difluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4F2N2O4S/c7-3-1-4(8)6(15(9,13)14)2-5(3)10(11)12/h1-2H,(H2,9,13,14) |
InChI Key |
FOVZKBNCWNHINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.